Methyl 5-chloropyrazine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 723999. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloropyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVMLRFXZPKILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328104 | |

| Record name | Methyl 5-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287714-35-6, 33332-25-1 | |

| Record name | methyl 5-chloropyrazinoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=723999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-chloro-2-pyrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-chloropyrazine-2-carboxylate CAS number 33332-25-1 properties

An In-Depth Technical Guide to Methyl 5-chloropyrazine-2-carboxylate (CAS 33332-25-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on the practical insights required for laboratory and development settings.

Compound Identification and Physicochemical Properties

This compound is a halogenated heterocyclic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure features a pyrazine ring substituted with a chlorine atom and a methyl ester group, which serve as reactive handles for further chemical modification.

Structural Information

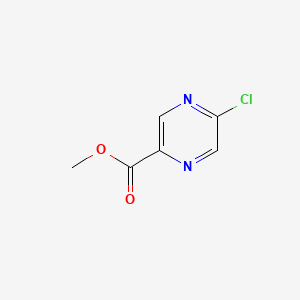

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound

Physicochemical Data Summary

The key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 33332-25-1 | [1][2][3] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][4][5] |

| Molecular Weight | 172.57 g/mol | [1][5] |

| Appearance | White to Yellow Solid/Powder | [3] |

| Melting Point | 89-90 °C | [1][2][4] |

| Boiling Point | 242.8 ± 35.0 °C (Predicted) | [1][2][4] |

| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [1][2][4] |

| IUPAC Name | This compound | [5] |

| SMILES | COC(=O)C1=CN=C(C=N1)Cl | [5] |

| InChIKey | CVVMLRFXZPKILB-UHFFFAOYSA-N | [5] |

Spectral Data Analysis

Structural confirmation is a critical step in synthesis. The following data are characteristic of this compound.

| Technique | Data |

| ¹H NMR | (400 MHz, CDCl₃) δ: 9.10-9.12 (s, 1H), 8.70-8.74 (s, 1H), 4.04-4.08 (s, 3H).[1][2] |

| ¹³C NMR | Spectral data available from sources like SpectraBase.[5] |

| Mass Spec (GC-MS) | Experimental data available, confirming the molecular weight.[5] |

| Infrared (IR) | Spectral data available from various chemical suppliers.[6] |

Expert Interpretation:

-

The ¹H NMR spectrum is distinct. The two singlets in the aromatic region (δ 9.1 and 8.7 ppm) correspond to the two protons on the pyrazine ring.[1][2] Their chemical shifts are downfield due to the electron-withdrawing nature of the two nitrogen atoms, the chlorine, and the ester group. The singlet at approximately 4.05 ppm integrates to three protons, characteristic of the methyl ester group.[2]

-

Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Synthesis Methodologies

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: From Methyl 5-hydroxypyrazine-2-carboxylate

This is a common and effective method involving the conversion of a hydroxyl group to a chloride using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]

Reaction Scheme:

Caption: Synthesis from the corresponding hydroxy-ester.

Causality and Experimental Insights:

-

Why POCl₃? Phosphorus oxychloride is a highly effective reagent for converting heterocyclic hydroxyl groups (or their tautomeric keto forms) into chlorides. It acts as both a chlorinating and dehydrating agent.

-

Catalyst: Sometimes, a catalytic amount of N,N-dimethylformamide (DMF) is added.[2] DMF reacts with POCl₃ to form the Vilsmeier reagent ([Me₂N=CHCl]⁺Cl⁻), which is a more reactive electrophile and facilitates the chlorination.

-

Work-up: The reaction is typically quenched by pouring it slowly onto ice.[1] This procedure serves two purposes: it hydrolyzes the excess reactive POCl₃ and precipitates the organic product, which is less soluble in water. A subsequent wash with a weak base like sodium bicarbonate is crucial to neutralize any residual acidic species.[2]

Step-by-Step Protocol:

-

Combine Methyl 5-hydroxypyrazine-2-carboxylate (1 equivalent) and phosphorus oxychloride (POCl₃) (e.g., 10 mL per gram of starting material).[1]

-

Optionally, add a few drops of N,N-dimethylformamide (DMF) as a catalyst.[2]

-

Heat the mixture to reflux for 1.5 to 2 hours under a nitrogen atmosphere.[1][2]

-

After cooling, carefully and slowly pour the reaction mixture onto crushed ice.[1]

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or chloroform (e.g., 3 x 30 mL).[1][2]

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[2] The crude product can be recrystallized from toluene or ligroin to improve purity.[1][7]

Method 2: Esterification of 5-chloropyrazine-2-carboxylic acid

If the corresponding carboxylic acid is available, a standard esterification can be performed.

Reaction Scheme:

Caption: Synthesis via esterification of the carboxylic acid.

Causality and Experimental Insights:

-

Reagent Choice:

-

Trimethylsilyldiazomethane (TMS-diazomethane): This is a very mild and efficient way to form methyl esters.[1] It reacts quickly at room temperature, and the only byproducts are nitrogen gas and the volatile tetramethylsilane. This method avoids harsh acidic or basic conditions.

-

Thionyl Chloride (SOCl₂) and Methanol: A classic method where the carboxylic acid is first converted to a more reactive acid chloride with SOCl₂, which then readily reacts with methanol. DMF can be used as a catalyst here as well.[1]

-

Step-by-Step Protocol (using TMS-diazomethane):

-

Dissolve 5-chloropyrazine-2-carboxylic acid (1 equivalent) in a mixture of diethyl ether and methanol.[1]

-

Add a solution of trimethylsilyldiazomethane (2M in diethyl ether, 2 equivalents) dropwise. Vigorous bubbling (N₂ evolution) should be observed.[1]

-

Stir for 30 minutes at room temperature, monitoring by LCMS for completion.[1]

-

Concentrate the reaction mixture under reduced pressure to obtain the product, which is often pure enough for subsequent steps.[1]

Chemical Reactivity and Applications

The utility of this compound stems from its two primary reactive sites: the chloro substituent and the methyl ester.

Hydrolysis

The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, 5-chloropyrazine-2-carboxylic acid, under basic conditions (e.g., using LiOH or NaOH).[8] This acid is itself a valuable building block for forming amides or other derivatives.[8]

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups (e.g., amines, alkoxides, thiols), making it a cornerstone in combinatorial chemistry and drug discovery programs.

Applications

This compound is a crucial intermediate in the synthesis of a range of bioactive molecules.[1]

-

Pharmaceuticals: It is a building block for various pharmaceutically active agents.[8] While specific drug names are often proprietary or found in patent literature, the pyrazine core is common in many therapeutic areas.

-

Agrochemicals: It serves as an intermediate for pesticides.[1]

-

Material Science: It has potential applications as a component in polymer stabilizers and antioxidants.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

| Hazard Category | Description |

| GHS Classification | Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9] |

| Pictogram | GHS07 (Exclamation Mark)[3][5] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9][10] |

| Storage | Keep in a dark place, sealed in a dry, well-ventilated area at room temperature.[7][11] |

| Health Effects | Long-term exposure may cause headache, dizziness, and skin dryness.[1] |

Workflow for Safe Handling:

Caption: Recommended safe handling workflow.

Conclusion

This compound (CAS 33332-25-1) is a versatile and valuable intermediate in organic synthesis. Its well-defined physicochemical properties, predictable spectral characteristics, and straightforward synthesis protocols make it a reliable building block for research and development. A thorough understanding of its reactivity, particularly at the chloro and ester positions, unlocks its full potential for creating diverse and complex target molecules. Adherence to strict safety protocols is mandatory when handling this irritant compound.

References

- ChemBK. (2024). Methyl-5-chloropyrazine-2-carboxylate.

- Home Sunshine Pharma. (n.d.). This compound CAS 33332-25-1.

- PubChem. (n.d.). This compound.

- Pharmaffiliates. (n.d.). This compound.

- LookChem. (n.d.). Methyl-5-chloropyrazine-2-carboxylate.

- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.

- Chemdad. (n.d.). This compound.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 33332-25-1 [chemicalbook.com]

- 3. This compound CAS 33332-25-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(33332-25-1) 1H NMR [m.chemicalbook.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. jocpr.com [jocpr.com]

- 9. 5-氯吡嗪-2-羧酸甲酯 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. 33332-25-1|this compound|BLD Pharm [bldpharm.com]

physical and chemical properties of Methyl 5-chloropyrazine-2-carboxylate

An In-Depth Technical Guide to Methyl 5-chloropyrazine-2-carboxylate

Introduction: Unveiling a Key Heterocyclic Building Block

This compound is a halogenated heterocyclic compound belonging to the pyrazine family. Its chemical structure, featuring a pyrazine ring substituted with both a chloro group and a methyl ester, makes it a highly versatile and valuable intermediate in organic synthesis. The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing chloro and carboxylate groups, imparts unique reactivity that is strategically exploited in the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and applications, with a focus on its significance for researchers and professionals in drug development and agrochemical science. It serves as a critical synthon, or building block, for introducing the pyrazine moiety into larger, biologically active compounds.[1][2]

Physicochemical and Structural Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. It typically appears as a white to light yellow or orange crystalline solid.[3][4] Proper storage in a cool, dry, and dark place under an inert atmosphere is recommended to maintain its stability.[1][5]

Molecular Structure

The core of the molecule is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The chlorine atom is located at position 5, and the methyl carboxylate group is at position 2.

Caption: Molecular Structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 33332-25-1 | [1][3][4][6][7] |

| Molecular Formula | C₆H₅ClN₂O₂ | [3][6][8] |

| Molecular Weight | 172.57 g/mol | [1][3][6][8] |

| Appearance | White to Light yellow/orange powder/crystal | [3][4] |

| Melting Point | 89-90 °C | [1][4][5][6] |

| Boiling Point | 242.8 ± 35.0 °C (Predicted) | [1][5][6] |

| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [1][5][6] |

| pKa | -4.54 ± 0.10 (Predicted) | [1][5][6] |

| Purity | ≥98.0% (HPLC) | [3][7] |

Spectral Data

Structural confirmation is typically achieved through various spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is simple and characteristic. In CDCl₃, it shows a singlet for the methyl protons (–OCH₃) at approximately δ 4.05 ppm and two distinct singlets (or doublets with small coupling) for the two aromatic protons on the pyrazine ring at approximately δ 8.71 and δ 9.10 ppm.[1][6]

-

¹³C NMR, ¹⁵N NMR, and Mass Spectrometry: Further structural data can be obtained from ¹³C NMR, ¹⁵N NMR, and GC-MS, which are available in public databases like PubChem and ChemicalBook for reference.[8][9]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by two primary functional groups: the chloro substituent and the methyl ester.

Caption: Key Reactive Sites and Transformations.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the pyrazine nitrogens and the ester group activates the C-Cl bond towards nucleophilic attack. This allows for the introduction of amines, alcohols, thiols, and other functionalities at this position, making it a cornerstone reaction for building molecular diversity.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-chloropyrazine-2-carboxylic acid, under basic conditions (e.g., using lithium hydroxide or sodium hydroxide).[2] This carboxylic acid is itself a valuable intermediate, often used in amide bond formation to link the pyrazine core to other molecular fragments.[2]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been established. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Chlorination of a Hydroxypyrazine Precursor

This common and effective method involves the conversion of a hydroxyl group to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[1][6] The hydroxyl precursor, methyl 5-hydroxypyrazine-2-carboxylate, is often synthesized from 5-hydroxypyrazine-2-carboxylic acid.

Caption: Workflow for Synthesis via Chlorination.

Step-by-Step Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine methyl 5-hydroxypyrazine-2-carboxylate (1 equivalent) and phosphorus oxychloride (POCl₃, ~10-15 equivalents).[1]

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise to the mixture.[6]

-

Reaction: Heat the reaction mixture to reflux for 1.5 to 4 hours.[1][6] Monitor the reaction progress by a suitable method (e.g., TLC or LCMS).

-

Workup: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice.

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as diethyl ether or chloroform.[1][6]

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the resulting solid from a solvent like toluene to obtain the pure this compound.[1]

Causality: POCl₃ is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group of the hydroxypyrazine, converting it into a good leaving group, which is subsequently displaced by a chloride ion to form the desired product. DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate with POCl₃, which is more reactive.

Method 2: Esterification of 5-Chloropyrazine-2-carboxylic Acid

An alternative approach is to start with the corresponding carboxylic acid and perform an esterification reaction. While many esterification methods exist, using trimethylsilyldiazomethane (TMS-diazomethane) is a mild and highly efficient option for sensitive substrates.[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 5-chloropyrazine-2-carboxylic acid (1 equivalent) in a mixture of diethyl ether and methanol.[1]

-

Reaction: To this solution, add a 2 M solution of trimethylsilyldiazomethane in diethyl ether (2 equivalents) dropwise at room temperature.[1] Effervescence (nitrogen gas evolution) will be observed.

-

Completion: Allow the reaction to proceed for approximately 30 minutes, or until bubbling ceases. Completion can be confirmed by LCMS.

-

Isolation: Concentrate the reaction mixture under reduced pressure to yield this compound. The product is often of high purity (>95%) and may be used directly in subsequent steps without further purification.[1]

Causality: TMS-diazomethane is a safe and effective methylating agent for carboxylic acids. The carboxylic acid protonates the diazomethane, which then decomposes to generate a highly reactive methyldiazonium species and a carboxylate anion. These rapidly combine, releasing nitrogen gas, to form the methyl ester under very mild conditions.

Applications in Drug Discovery and Agrochemicals

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its utility lies in its ability to be elaborated into more complex structures.

-

Pharmaceutical Intermediates: The pyrazine ring is a common scaffold in many pharmaceutically active agents. This compound provides a convenient entry point for synthesizing derivatives with potential applications as kinase inhibitors, antivirals, and other therapeutic agents.[1][2][6][10] The chloro and ester groups serve as handles for diversification, allowing chemists to append different functional groups to explore structure-activity relationships (SAR).

-

Pesticide Synthesis: Similar to its role in pharmaceuticals, it is also used in the development of new pesticides and herbicides.[1]

-

Material Science: It can also be used in the synthesis of dyes, polymer stabilizers, and antioxidants.[1]

The introduction of a methyl group, in general, is a key strategy in drug design to modulate physicochemical properties, improve metabolic stability, and fine-tune pharmacodynamic and pharmacokinetic profiles.[11]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

GHS Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):[7][8]

-

H315: Causes skin irritation (Skin Irritation, Category 2).[8][12]

-

H319: Causes serious eye irritation (Eye Irritation, Category 2).[8][12]

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[8][12]

The GHS pictogram is an exclamation mark (GHS07), and the signal word is "Warning".[4][7]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[12][13] Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling the powder.[12][14]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.

-

First Aid:

-

Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

-

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][12]

References

- This compound | C6H5ClN2O2 | CID 406081.

- Methyl-5-chloropyrazine-2-carboxyl

- This compound CAS 33332-25-1. Home Sunshine Pharma. [Link]

- Supplier CAS No 33332-25-1. BuyersGuideChem. [Link]

- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. [Link]

- MATERIAL SAFETY D

- This compound CAS 33332-25-1 Drug Intermediates. Wuhan Biocar Pharmacy Co., Ltd.. [Link]

- [Application of methyl in drug design]. Yao Xue Xue Bao. 2013 Aug;48(8):1195-208.

Sources

- 1. Page loading... [guidechem.com]

- 2. jocpr.com [jocpr.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS 33332-25-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 33332-25-1 [chemicalbook.com]

- 7. 5-氯吡嗪-2-羧酸甲酯 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(33332-25-1) 1H NMR [m.chemicalbook.com]

- 10. This compound CAS 33332-25-1 Drug Intermediates [homesunshinepharma.com]

- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assets.greenbook.net [assets.greenbook.net]

Methyl 5-chloropyrazine-2-carboxylate molecular weight and formula

An In-Depth Technical Guide to Methyl 5-Chloropyrazine-2-Carboxylate

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of pyrazine, a diazine ring system, it serves as a versatile and crucial building block for the synthesis of more complex molecular architectures. Its unique electronic properties, stemming from the electron-withdrawing pyrazine ring and the chloro- and ester-substituents, make it a valuable intermediate in the development of novel pharmaceutical agents and functional materials.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and safety protocols, tailored for researchers and drug development professionals.

PART 1: Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is identified by the CAS Number 33332-25-1.[3][4][5] Its structural and physicochemical characteristics are summarized below.

Identifiers and Chemical Structure

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 33332-25-1 | [7] |

| Molecular Formula | C₆H₅ClN₂O₂ | [5][6] |

| Molecular Weight | 172.57 g/mol | [3][6] |

| Canonical SMILES | COC(=O)C1=CN=C(C=N1)Cl | [6] |

| InChI Key | CVVMLRFXZPKILB-UHFFFAOYSA-N | [5][6] |

Physicochemical Data

| Property | Value | Source |

| Appearance | White to light yellow or orange crystalline powder | [4][8] |

| Melting Point | 89-90°C | [1][2][8] |

| Boiling Point | 242.8 ± 35.0°C (Predicted) | [1][2][9] |

| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [1][2][9] |

| pKa | -4.54 ± 0.10 (Predicted) | [1][2][9] |

| Purity | ≥98.0% (HPLC) | [4] |

PART 2: Synthesis Methodologies and Experimental Protocols

The synthesis of this compound is critical for its availability as a research chemical. Several routes have been established, typically starting from more readily available pyrazine derivatives. The choice of synthetic pathway often depends on the desired scale, purity requirements, and the availability of starting materials.

Primary Synthetic Pathway: From Hydroxypyrazine Precursors

A prevalent and effective method involves a two-step process starting from 5-hydroxypyrazine-2-carboxylic acid.[1]

-

Esterification: The initial step is the esterification of the carboxylic acid group. This is typically achieved by reacting the starting material with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is often used as it reacts with methanol to form methyl chloride and sulfur dioxide in situ, driving the esterification forward while also acting as a dehydrating agent.

-

Chlorination: The subsequent step involves the conversion of the hydroxyl group to a chloro group. This is a nucleophilic aromatic substitution reaction where a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) is employed.[1][2] These reagents are highly effective for replacing hydroxyl groups on heterocyclic rings with chlorine atoms.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis starting from methyl 5-hydroxypyrazine-2-carboxylate.[2]

Objective: To synthesize this compound via chlorination.

Materials:

-

Methyl 5-hydroxypyrazine-2-carboxylate (4.37 mmol)

-

Phosphorus trichloride (PCl₃) (6.1 mL)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated saline (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice water

Procedure:

-

Dissolve methyl 5-hydroxypyrazine-2-carboxylate (673 mg, 4.37 mmol) in phosphorus trichloride (6.1 mL).

-

Add a few drops of DMF to catalyze the reaction.

-

Heat the reaction mixture to reflux for 2 hours under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture and slowly pour it into ice water to quench the excess PCl₃.

-

Extract the aqueous mixture three times with chloroform (30 mL per extraction).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then with saturated saline.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The resulting solid, this compound, can be further purified by recrystallization if necessary.[1]

Self-Validation: The success of the synthesis is confirmed by analytical techniques. The structure of the final product is typically verified using ¹H NMR spectroscopy, which should show characteristic peaks for the pyrazine ring protons and the methyl ester protons.[2] Purity is often assessed by HPLC.

PART 3: Chemical Reactivity and Core Applications

This compound is primarily valued for its role as a reactive intermediate. The chlorine atom and the methyl ester group are both functional handles that can be manipulated to build more elaborate molecules.

Key Reactions

-

Hydrolysis: The methyl ester is readily hydrolyzed back to the corresponding carboxylic acid (5-chloropyrazine-2-carboxylic acid) under basic conditions, for example, using lithium hydroxide (LiOH) in water.[10][11] This transformation is crucial as the carboxylic acid is itself an important building block for forming amides, which are prevalent in many pharmaceutical compounds.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the pyrazine ring can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups such as amines, thiols, or alkoxides. This reactivity is central to its utility in combinatorial chemistry and drug discovery.

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of a wide array of pharmaceutically active agents.[1][2][12] The pyrazine core is a recognized pharmacophore found in drugs targeting various diseases. By serving as a starting point, this compound enables the construction of libraries of compounds for screening and lead optimization. Its derivatives have been investigated for applications in treating diabetes and high cholesterol.[13]

PART 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for structural confirmation. The spectrum in CDCl₃ typically shows three signals: a singlet for the methyl ester protons (–OCH₃) around δ 4.05 ppm, and two distinct signals for the two non-equivalent protons on the pyrazine ring, often appearing as doublets or singlets around δ 8.71 ppm and δ 9.10 ppm.[2] ¹³C and ¹⁵N NMR data are also used for a more detailed structural analysis.[6][14]

-

Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The mass spectrum will show a molecular ion peak corresponding to the compound's mass (172.57 Da).[6]

PART 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. This compound is classified as an irritant.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:[6][15]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16] A dust mask (type N95) should be used when handling the solid to avoid inhalation.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[15][17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][15] Keep away from incompatible materials such as strong oxidizing agents and alkalis.[1]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[15]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]

-

Conclusion

This compound stands out as a high-value chemical intermediate with significant utility in the synthesis of complex organic molecules. Its defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers in drug discovery and materials science. Adherence to strict safety and handling protocols is essential when working with this compound to mitigate its irritant properties. As research continues, the demand for such versatile heterocyclic building blocks is expected to grow, further cementing the importance of this compound in modern chemical synthesis.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 406081, this compound.

- Home Sunshine Pharma (n.d.). This compound CAS 33332-25-1.

- ChemBK (n.d.). Methyl-5-chloropyrazine-2-carboxylate.

- Pharmaffiliates (n.d.). This compound | CAS No : 33332-25-1.

- Journal of Chemical and Pharmaceutical Research (2014). A green and efficient hydrolysis of this compound to 5-chloro-pyrazine-2-carboxylic acid.

- Greenbook.net (2006). MATERIAL SAFETY DATA SHEET.

- COBISS (n.d.). A green and efficient hydrolysis of this compound to 5-chloro-pyrazine-2-carboxylic acid.

- ResearchGate (2014). A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid.

- Quality China (n.d.). This compound CAS 33332-25-1 Drug Intermediates.

- Google Patents (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 33332-25-1 [chemicalbook.com]

- 3. METHYL-5-CHLOROPYRAZINE-2-CARBOXYLATE | VSNCHEM [vsnchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS: 33332-25-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. This compound | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound CAS 33332-25-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. chembk.com [chembk.com]

- 10. jocpr.com [jocpr.com]

- 11. jocpr.com [jocpr.com]

- 12. This compound CAS 33332-25-1 Drug Intermediates [homesunshinepharma.com]

- 13. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 14. This compound(33332-25-1) 1H NMR [m.chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. assets.greenbook.net [assets.greenbook.net]

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 5-chloropyrazine-2-carboxylate: Melting and Boiling Point Determination

Introduction

Methyl 5-chloropyrazine-2-carboxylate, a heterocyclic organic compound, serves as a critical building block in the synthesis of various pharmaceutical agents. Its chemical structure, characterized by a pyrazine ring substituted with a chloro and a methyl carboxylate group, imparts specific physicochemical properties that are fundamental to its reactivity, purity, and suitability for drug development. Among these properties, the melting and boiling points are paramount. They serve as initial, yet crucial, indicators of purity and are foundational for the design of synthetic routes, purification strategies, and formulation development.[1][2][3]

This technical guide provides a comprehensive overview of the melting and boiling points of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the physical data but also detailed, field-proven methodologies for their accurate determination. The protocols described herein are presented with an emphasis on the underlying scientific principles, ensuring a thorough understanding of the experimental choices and their implications.

Data Presentation: Physicochemical Properties

The accurate determination of the melting and boiling points is essential for the initial characterization of this compound. These values are indicative of the compound's purity and the strength of its intermolecular forces.[4] Below is a summary of the reported physical constants for this compound.

| Physical Property | Value | Notes |

| Melting Point | 89-95 °C | The reported range varies slightly across different sources, which can be attributed to minor differences in purity or experimental conditions. A sharp melting range is indicative of high purity.[5][6][7][8][9][10][11][12] |

| Boiling Point | 242.8 °C (at 760 mmHg) | This is the boiling point at atmospheric pressure. Some sources provide a predicted value.[5][6][7][8][9] |

| 76-78 °C (at 1 mmHg) | Boiling point at reduced pressure is significantly lower, which is a common technique to prevent decomposition of the compound at high temperatures.[10] |

The Significance of Melting and Boiling Points in Drug Development

In the pharmaceutical industry, the melting point is a critical quality attribute. A depressed and broadened melting range is a classic indication of the presence of impurities.[1][2][11] This phenomenon, known as melting point depression, occurs because impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[4][7][13] Therefore, a sharp and well-defined melting point is a primary criterion for assessing the purity of a drug substance. Furthermore, the melting point can influence a drug's solubility and dissolution rate, which are key parameters affecting its bioavailability.[14]

The boiling point, particularly for intermediates like this compound, is crucial for designing purification processes such as distillation. Knowledge of the boiling point at different pressures allows for the optimization of distillation conditions to achieve high purity without thermal degradation of the compound.

Experimental Protocols

The following sections detail the standard, reliable methods for the determination of the melting and boiling points of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Part 1: Melting Point Determination using the Capillary Method

The capillary method is a widely accepted and pharmacopeia-recognized technique for accurate melting point determination.[15] It involves heating a small, packed sample in a capillary tube and observing the temperature range over which it melts.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[5][16]

-

Finely crush a small amount of the sample into a powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

-

Tamp the open end of a capillary tube into the powdered sample.

-

Invert the capillary tube and gently tap it on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.[16]

-

-

Apparatus Setup (Thiele Tube Method):

-

Fill a Thiele tube with a suitable heat-transfer fluid, such as mineral oil or silicone oil, to a level just above the top of the side arm. The unique shape of the Thiele tube is designed to create convection currents when heated, ensuring a uniform temperature distribution.[6][9][17]

-

Attach the capillary tube to a thermometer using a small rubber band or a piece of rubber tubing, aligning the sample with the thermometer bulb.

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner. The heating rate should be rapid initially to approach the expected melting point, then slowed to 1-2 °C per minute as the melting point is neared.[8] A slow heating rate is crucial for allowing the temperature of the sample to equilibrate with the heating bath, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).

-

The recorded temperature range is the melting point of the sample.

-

Alternative: Digital Melting Point Apparatus

Modern laboratories often utilize digital melting point apparatus for greater accuracy and ease of use.[6][18][19]

-

Sample Preparation: Prepare the capillary tube as described above.

-

Apparatus Setup and Measurement:

-

Insert the capillary tube into the heating block of the apparatus.

-

Set the starting temperature to about 15-20°C below the expected melting point.[16][19]

-

Set the heating rate (ramp rate) to 1-2 °C per minute for an accurate determination.[19][20]

-

Start the heating program. The apparatus will automatically detect and record the melting range, often with a visual confirmation through a magnified viewing lens.

-

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Part 2: Boiling Point Determination using the Micro-Method (Siwoloboff Method)

For determining the boiling point of small quantities of liquid, the Siwoloboff method is a reliable and efficient micro-technique.[21] This method is particularly useful when dealing with valuable or limited quantities of a substance.

Methodology:

-

Sample Preparation:

-

If this compound is solid at room temperature, it must first be melted to a liquid state.

-

Place a small amount (a few drops) of the molten sample into a small test tube (fusion tube).

-

-

Apparatus Setup:

-

Take a capillary tube that is sealed at one end.

-

Place the capillary tube, open end down, into the fusion tube containing the sample. This trapped air pocket will serve as a nucleus for bubble formation.[22]

-

Attach the fusion tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse this assembly in a heating bath, such as a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil).

-

-

Measurement:

-

Begin heating the bath. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands and dissolved gases are expelled.

-

As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the vapor pressure of the liquid equals the atmospheric pressure.

-

Once a rapid and continuous stream of bubbles is observed, stop heating.[23][24]

-

As the apparatus cools, the bubbling will slow down and eventually stop. The liquid will then be drawn up into the capillary tube.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[21][23]

-

Diagram of Boiling Point Determination Workflow (Siwoloboff Method):

Caption: Workflow for Boiling Point Determination.

Conclusion

The melting and boiling points of this compound are fundamental physical constants that provide invaluable information regarding its identity, purity, and behavior under different thermal conditions. The methodologies detailed in this guide, namely the capillary method for melting point and the Siwoloboff method for boiling point, are robust and reliable techniques that, when performed with care, yield accurate and reproducible results. For professionals in drug development and chemical research, a thorough understanding and precise execution of these classical analytical techniques are indispensable for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

- Siwoloboff, A. (1886). Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten. Berichte der deutschen chemischen Gesellschaft, 19(1), 795-796. [Link]

- Chemistry LibreTexts. (2022, April 7). 6.

- Timstar. Melting Point: Using the Thiele Tube. [Link]

- Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. [Link]

- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]

- Wikipedia. Thiele tube. [Link]

- Homework.Study.com. What are the effects of impurities on the melting point and boiling point? Do impurities increase or decrease melting and boiling point? Why?. [Link]

- LAB Comercial. Tube for melting point measurement according to Thiele. [Link]

- Scribd. Determination of The Boiling Point by The Siwoloboff Method. [Link]

- SSERC.

- Quora. (2018, November 1). What is the effect of impurities on melting and boiling point?. [Link]

- ChemBK.

- ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]

- Ormalearn Home. Effect of impurities on melting and boiling points. [Link]

- Chemistry LibreTexts. (2025, August 20). 4.

- thinkSRS.com.

- Scribd. Procedure 1.capillary Tube Method. [Link]

- Contech Instruments.

- Cole-Parmer.

- ResearchGate. Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. [Link]

- University of Calgary.

- Contech Weighing Scales.

- Chemtips - WordPress.com. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]

- University of Calgary. Micro-boiling point measurement. [Link]

- Parkland School District.

- chemconnections.

- Chemistry For Everyone - YouTube. (2025, November 4).

- chymist.com.

- Stanford Research Systems. DigiMelt Student Melting Point System. [Link]

- NANOLAB.

- BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31).

- PubMed. (2009, May 21). An interesting relationship between drug absorption and melting point. [Link]

- Scribd.

- ResolveMass Laboratories Inc.

- PubMed Central. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. resolvemass.ca [resolvemass.ca]

- 4. homework.study.com [homework.study.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. timstar.co.uk [timstar.co.uk]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Thiele tube - Wikipedia [en.wikipedia.org]

- 10. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. EU A.2: Boiling temperature | ibacon GmbH [ibacon.com]

- 13. echemi.com [echemi.com]

- 14. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. thinksrs.com [thinksrs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. labcomercial.com [labcomercial.com]

- 18. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. purdue.edu [purdue.edu]

- 21. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 22. chemtips.wordpress.com [chemtips.wordpress.com]

- 23. uomus.edu.iq [uomus.edu.iq]

- 24. chymist.com [chymist.com]

Mastering the Molecular Signature: A Technical Guide to the NMR Spectral Data of Methyl 5-chloropyrazine-2-carboxylate

For Immediate Release

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-chloropyrazine-2-carboxylate (CAS No. 33332-25-1). As a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds, unequivocal structural confirmation is paramount.[1] This document serves as a definitive resource for researchers, synthetic chemists, and quality control professionals, offering a detailed interpretation of spectral data, a validated experimental protocol for data acquisition, and expert insights into the structural nuances revealed by NMR spectroscopy.

Introduction: The Importance of Structural Verification

This compound is a heterocyclic building block whose molecular framework is a recurring motif in medicinal chemistry. The precise arrangement of its substituents—a chloro group and a methyl ester group on the pyrazine ring—governs its reactivity and suitability for downstream applications. Therefore, high-fidelity analytical techniques are not merely a procedural step but a foundational pillar of scientific integrity in its use.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of the molecular structure of small organic molecules. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), NMR provides a detailed "fingerprint" of the compound, revealing the connectivity of atoms, the chemical environment of each nucleus, and the spatial relationships between them. This guide will dissect this fingerprint to provide a comprehensive understanding of the molecule's structure.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignment, a standardized atom numbering system is employed for this compound, as illustrated below. This convention will be used throughout the guide.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Precise weighing and the use of a high-purity deuterated solvent are essential for accurate integration and signal clarity.

-

Procedure: Accurately weigh 10-15 mg of this compound and transfer it to a small, clean glass vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference. Vortex the vial until the solid is completely dissolved. Transfer the clear solution into a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Rationale: Locking and shimming ensure the magnetic field is stable and homogeneous across the sample, which is critical for high resolution and correct peak shapes.

-

Procedure: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. Lock the field frequency to the deuterium signal of the CDCl₃ solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

-

¹H NMR Data Acquisition:

-

Rationale: A sufficient number of scans are averaged to improve the signal-to-noise ratio. A relaxation delay allows the nuclei to return to equilibrium between pulses, ensuring accurate signal integration.

-

Procedure: Load a standard proton experiment parameter set. Set the number of scans to 16 and the relaxation delay to 2 seconds. Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Data Acquisition:

-

Rationale: A much larger number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.

-

Procedure: Load a standard proton-decoupled carbon experiment parameter set (e.g., zgpg30). Set the number of scans to 1024 and the relaxation delay to 2 seconds. Acquire the FID.

-

-

Data Processing:

-

Rationale: Processing converts the raw time-domain signal (FID) into the familiar frequency-domain spectrum. Correct phasing and referencing are crucial for accurate chemical shift determination.

-

Procedure: Apply a Fourier Transform to both the ¹H and ¹³C FIDs. Manually or automatically phase the resulting spectra to ensure all peaks are in positive absorption mode. Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to δ 77.16 ppm. For the ¹H spectrum, perform integration to determine the relative ratios of the protons.

-

Conclusion

The combined ¹H and ¹³C NMR data provides an unambiguous and self-validating confirmation of the structure of this compound. The chemical shifts, signal multiplicities, and integration values from the ¹H spectrum, complemented by the full carbon skeleton map from the ¹³C spectrum, align perfectly with the assigned structure. This guide provides drug development professionals and researchers with the authoritative data and protocols necessary for the confident identification and quality assessment of this vital chemical intermediate.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology, Japan.

- University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 6(5), 104-105.

Sources

A Senior Application Scientist's Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 5-chloropyrazine-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloropyrazine-2-carboxylate is a crucial heterocyclic building block in the synthesis of various pharmaceutical agents.[1] Its purity and structural integrity are paramount, necessitating a robust and reliable analytical methodology. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier technique for this purpose, offering unparalleled separation efficiency and definitive structural elucidation. This guide provides an in-depth, experience-driven approach to developing and executing a GC-MS method for this analyte. We will move beyond a simple recitation of parameters to explore the underlying scientific rationale for each methodological choice, ensuring a self-validating and reproducible protocol. While specific, peer-reviewed methods for this exact compound are not abundant, the principles outlined herein are derived from extensive experience with structurally related chlorinated and aromatic ester compounds, providing a scientifically rigorous framework for analysis.[2][3]

Foundational Principles: Why GC-MS is the Method of Choice

This compound possesses the key physical properties that make it an ideal candidate for GC-MS analysis: volatility and thermal stability.[4] The compound can be readily vaporized without degradation at temperatures achievable in a standard GC inlet, a prerequisite for gas-phase separation.[5] The mass spectrometer provides the high specificity and sensitivity required for both qualitative identification and quantitative analysis, even in complex matrices.

The core of the technique involves:

-

Vaporization & Injection : The sample, dissolved in a suitable organic solvent, is injected into a heated port where it is vaporized.

-

Chromatographic Separation : An inert carrier gas (typically helium) transports the vaporized sample through a long, narrow, coated capillary column. Separation occurs based on the analyte's boiling point and its differential interactions with the column's stationary phase.

-

Ionization & Fragmentation : As the separated analyte elutes from the column, it enters the mass spectrometer's ion source. Here, high-energy electrons (typically at 70 eV) bombard the molecule, creating a positively charged molecular ion (M⁺˙) and a series of characteristic fragment ions.

-

Mass Analysis & Detection : These ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum that serves as a chemical "fingerprint."

The Experimental Protocol: A Self-Validating Workflow

This section details a comprehensive, step-by-step protocol. The logic behind each parameter is explained to empower the analyst to adapt and troubleshoot effectively.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible format, free from non-volatile residues or interfering matrix components that could contaminate the system.[6][7]

Protocol:

-

Solvent Selection : Dissolve the sample in a high-purity, volatile organic solvent. Dichloromethane or Ethyl Acetate are excellent first choices due to their volatility and compatibility with common GC stationary phases. Avoid aqueous solutions, strong acids, or bases.[5]

-

Concentration : Prepare a stock solution of the analyte. From this, create a working solution at a concentration of approximately 10 µg/mL (10 ppm).[5] This concentration is ideal for achieving a target on-column amount of ~10 ng with a 1 µL injection in splitless mode, preventing detector saturation while ensuring a strong signal.

-

Filtration : If the sample originates from a reaction mixture or biological matrix, ensure it is free of particulate matter. Centrifuge the sample and transfer the supernatant to a clean autosampler vial, or filter through a 0.22 µm PTFE syringe filter.[5]

-

Vialing : Use 1.5 mL glass autosampler vials with PTFE-lined caps. Avoid plastic vials or parafilm, which can introduce contaminants.[5]

GC-MS Instrumentation and Parameters

The following parameters represent a robust starting point for method development. They are designed to provide excellent chromatographic resolution and sensitive detection for this class of compound.

Table 1: Recommended GC-MS Method Parameters

| Parameter | Recommended Setting | Rationale & Expert Insight |

| GC System | Agilent 6890/5973 or equivalent | A workhorse system known for its reliability in pharmaceutical and chemical analysis.[8] |

| Column | 30 m x 0.25 mm ID, 0.25 µm film | A standard dimension column balancing separation efficiency and analysis time. |

| DB-5ms, HP-5ms, or equivalent | A low-bleed, non-polar (5% phenyl)-methylpolysiloxane stationary phase is ideal. It separates compounds primarily by boiling point and is robust against a wide range of analytes, including halogenated aromatics.[3][5] | |

| Carrier Gas | Helium | Inert and provides good separation efficiency. Set to a constant flow rate of 1.0 mL/min. |

| Inlet | Split/Splitless | Use Splitless mode for trace analysis to ensure the entire injected volume is transferred to the column, maximizing sensitivity. A split injection (e.g., 50:1) can be used for higher concentration samples.[2] |

| Inlet Temp | 250 °C | Ensures rapid and complete vaporization of the analyte (Boiling Point: 242.8°C [Predicted]) without thermal degradation.[4] |

| Injection Vol. | 1 µL | Standard volume for capillary GC. |

| Oven Program | Start at 80°C, hold for 1 min | An initial temperature well below the solvent's boiling point allows for proper solvent focusing at the head of the column. |

| Ramp 15°C/min to 280°C | A moderate ramp rate ensures good separation of potential impurities from the main analyte peak. | |

| Hold at 280°C for 5 min | This final hold ensures that any less volatile compounds are eluted from the column, preventing carryover into the next run. | |

| MS Transfer Line | 280 °C | Must be kept hot to prevent analyte condensation between the GC and MS. |

| Ion Source | Electron Ionization (EI) | The standard, robust ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.[2] |

| Ion Source Temp | 230 °C | A standard temperature that balances ionization efficiency with minimizing thermal degradation within the source.[2] |

| Quadrupole Temp | 150 °C | Standard operating temperature for a quadrupole mass analyzer.[2] |

| Electron Energy | 70 eV | The industry standard energy that generates stable, reproducible fragmentation patterns and allows for comparison with established libraries like NIST.[2] |

| Scan Range | m/z 40 - 450 | A range that captures the molecular ion (MW: 172.57 g/mol ) and all significant fragments while excluding low-mass noise from air and water.[9] |

Data Interpretation: From Spectrum to Structure

Expected Chromatogram

Under the conditions described, this compound should elute as a sharp, symmetrical peak. The retention time is a reproducible characteristic under constant conditions but is not a definitive identifier on its own.

Predicted Mass Spectrum and Fragmentation Pathway

The true power of MS lies in the fragmentation pattern. While an experimental spectrum from a library is the gold standard, a predicted pathway based on established chemical principles provides deep insight into the structure. The molecular weight of the compound is 172.57 g/mol .[9] Due to the presence of chlorine, the molecular ion will exhibit a characteristic isotopic pattern: the M+2 peak (containing ³⁷Cl) will be approximately one-third the intensity of the M⁺˙ peak (containing ³⁵Cl).

Key Predicted Fragments:

-

m/z 172 (M⁺˙) : The molecular ion. Its presence confirms the molecular weight.

-

m/z 141 ([M - OCH₃]⁺) : Loss of the methoxy radical (•OCH₃, 31 Da) is a classic fragmentation pathway for methyl esters. This is often a very prominent peak.[10]

-

m/z 113 ([M - COOCH₃]⁺) : Loss of the entire carbomethoxy radical (•COOCH₃, 59 Da), leaving the charged chloropyrazine ring.

-

m/z 113 ([M - OCH₃ - CO]⁺) : A subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 141 fragment is also a common pathway for esters and aromatic carbonyls.[11]

-

m/z 78 ([C₄H₂N₂Cl]⁺ -> [C₄H₃N₂]⁺) : Fragmentation of the pyrazine ring itself, potentially losing the chlorine atom and rearranging.

The MassBank of North America provides an experimental spectrum (ID: JP004091) which confirms the base peak at m/z 114 and a significant peak at m/z 142 .[9] This suggests a rearrangement may occur, but the primary fragments related to the ester group are expected to be key identifiers.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process from sample receipt to final data output.

Caption: High-level workflow for GC-MS analysis.

Predicted Fragmentation Pathway

This diagram visualizes the primary fragmentation events for this compound upon electron ionization.

Caption: Predicted EI fragmentation of the target analyte.

Method Validation and Trustworthiness

A protocol is only trustworthy if it is validated. For this method, key validation parameters should be assessed to ensure it is fit for purpose.[12][13]

-

Linearity : Analyze a series of calibration standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) to demonstrate a linear relationship between concentration and detector response. A correlation coefficient (R²) of ≥0.995 is typically required.[12]

-

Precision : Perform repeated injections of the same standard to assess repeatability (intra-day precision). Analyze the standard on different days to assess intermediate precision (inter-day precision). Results are typically expressed as a relative standard deviation (%RSD), which should ideally be <15%.[12]

-

Accuracy : Analyze a sample with a known concentration (a certified reference material or a spiked blank matrix) and compare the measured value to the true value. Accuracy is expressed as percent recovery, with a common acceptance range of 80-120%.[12]

-

Limits of Detection (LOD) and Quantitation (LOQ) : Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is crucial for impurity analysis.

Conclusion

This guide presents a comprehensive and scientifically grounded framework for the GC-MS analysis of this compound. By understanding the causality behind each experimental choice—from sample preparation to the intricacies of mass spectral fragmentation—researchers and drug development professionals can implement this method with confidence. The protocol is designed as a self-validating system, emphasizing robustness, reproducibility, and trustworthiness, which are the cornerstones of sound analytical science.

References

- University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS.

- Ranatunga, T. D., & Vltavsky, O. (2018). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 29(7), 1435–1443.

- Organomation. (n.d.). GC-MS Sample Preparation.

- SCION Instruments. (2021). GC-MS sample preparation and column choice guide.

- Lim, H., Shin, H., Jeon, T., & Jeung, Y. (2015). The mass fragmentation of fatty acid methyl esters by electron ionization. ResearchGate.

- Patsnap. (2023). Optimize GC-MS Acquisition for Complex Organic Samples.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Wang, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 12(44), 28629-28637.

- National Institute of Standards and Technology. (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. NIST Chemistry WebBook.

- de la Cal, A., & Eljarrat, E. (2012). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Comprehensive Analytical Chemistry, 59, 373-401.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online.

- Appiah-Sefah, G., et al. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Molecules, 28(15), 5786.

- Špíková, M., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju, 74(4), 305-314.

- National Institute of Standards and Technology. (n.d.). Pyrazine. NIST Chemistry WebBook.

- Nebot, C., et al. (2019). Development and validation of a GC-MS/MS method for priority polycyclic aromatic hydrocarbons quantification in different types of water samples. ResearchGate.

- Sperry, J. B. (2018). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 23(11), 2878.

- Wang, X., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

- Fakhri, Y., et al. (2017). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Bread. Archives of Hygiene Sciences, 6(1), 61-71.

- National Institute of Standards and Technology. (n.d.). 2-Methylpyrazine-5-carboxylic acid. NIST Chemistry WebBook.

- Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256.

- National Institute of Standards and Technology. (n.d.). Pyrazine, 2-methyl-5-propyl-. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Methylpyrazine-2-carboxylate. NIST Chemistry WebBook.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 33332-25-1 [chemicalbook.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. organomation.com [organomation.com]

- 7. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Characterization of Methyl 5-chloropyrazine-2-carboxylate

Foreword: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the very bedrock upon which successful therapeutic design is built. For researchers and scientists engaged in this intricate process, the ability to meticulously characterize a compound like Methyl 5-chloropyrazine-2-carboxylate—a heterocyclic building block with significant potential in medicinal chemistry—is paramount.[1][2] This guide eschews a rigid, templated approach, instead offering a holistic and scientifically grounded narrative on the structural elucidation of this specific pyrazine derivative. We will delve into the "why" behind experimental choices, providing not just protocols but a strategic framework for achieving irrefutable structural characterization, from fundamental spectroscopic analysis to the definitive insights of X-ray crystallography.

Foundational Physicochemical & Synthetic Profile

Before embarking on advanced structural analysis, a comprehensive understanding of the molecule's basic properties and synthetic origin is essential. This foundational data provides the initial parameters for analytical method development and quality control.

This compound presents as a white to light yellow crystalline solid.[3] Its fundamental properties are summarized below, providing a crucial baseline for subsequent characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₂ | [4] |

| Molecular Weight | 172.57 g/mol | [4] |

| Melting Point | 89-90 °C | [2][4] |

| Boiling Point | 242.8 ± 35.0 °C (Predicted) | [2][4] |

| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [4] |

| CAS Number | 33332-25-1 | [5] |

The synthesis of this compound is most commonly achieved through the chlorination of a corresponding hydroxyl precursor. A prevalent method involves the treatment of Methyl 5-hydroxypyrazine-2-carboxylate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[1] This synthetic context is vital, as it informs potential impurities that may need to be identified and distinguished from the target molecule during characterization.

Unveiling the Molecular Framework: A Spectroscopic Triad

Spectroscopic techniques provide the first detailed glimpses into the molecular architecture of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form a powerful triad, each offering a unique and complementary perspective on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For this compound, the ¹H NMR spectrum is characteristically simple and informative.

Predicted and Reported ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Insights |

| 9.10 | d, J = 1.2 Hz | 1H | H-3 | The downfield shift is characteristic of a proton on an electron-deficient pyrazine ring, further deshielded by the adjacent ester group. The small coupling constant is typical for a long-range coupling across the nitrogen atom to H-6. |

| 8.71 | d, J = 1.6 Hz | 1H | H-6 | This proton is also on the pyrazine ring, with its chemical shift influenced by the adjacent nitrogen and the chlorine atom at position 5. The coupling to H-3 is observed. |

| 4.05 | s | 3H | -OCH₃ | The singlet at this chemical shift is indicative of the three equivalent protons of the methyl ester group, with no adjacent protons to couple with. |